(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
Description
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a spirocyclic compound featuring a 1,3-diaza ring fused with an 8-oxa (oxygen-containing) ring system. The core structure includes a spiro[4.5]decane scaffold with two ketone groups at positions 2 and 4, and an acetic acid moiety at position 3 (Figure 1). This compound is primarily of interest in medicinal chemistry due to its structural similarity to bioactive spirocyclic derivatives targeting opioid and nociceptin receptors . Limited direct pharmacological data are available for this specific compound, but its analogs have been extensively studied for peripheral analgesic activity and receptor selectivity .
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-6(13)5-11-7(14)9(10-8(11)15)1-3-16-4-2-9/h1-5H2,(H,10,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLTVDQMWUFENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Similarities and Key Variations
The compound shares structural motifs with several spirocyclic derivatives (Table 1). Notable analogs include:
Key Structural Insights :
- Oxygen vs.
- Substituent Effects : Bulky groups (e.g., diphenylpropyl in DiPOA, naphthalenylmethyl in NNC 63-0532) enhance receptor binding specificity. Fluorine in [3-(4-fluorobenzyl)-...] improves metabolic stability and lipophilicity .
Pharmacological Profiles
Receptor Affinity and Selectivity
- DiPOA: Mu Opioid Receptor (MOR): High affinity (Ki = 2.1 nM in rat MOR binding assays) with >100-fold selectivity over delta and kappa opioid receptors . Peripheral Restriction: Limited blood-brain barrier (BBB) penetration due to high polarity, reducing CNS side effects . Antihyperalgesic Activity: Effective in inflammatory and bone cancer pain models (ED₅₀ = 10 mg/kg, subcutaneous administration) .
- NNC 63-0532: Nociceptin/ORL1 Receptor: High affinity (Ki = 7.3 nM) with minimal activity at opioid receptors, indicating structural determinants for nociceptin selectivity . Methyl Ester Prodrug: Enhances bioavailability; esterase hydrolysis releases the active acetic acid form .
Target Compound :
Pharmacokinetic Properties
DiPOA :
NNC 63-0532 :
- Prodrug Activation : Rapid esterase-mediated conversion to the active form in vivo (t₁/₂ = 30 minutes) .
Biological Activity
(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interaction with various biochemical pathways. This article summarizes the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 228.20 g/mol. The compound features a spirocyclic framework that incorporates both nitrogen and oxygen atoms, enhancing its reactivity and potential biological activity.
Target Interaction
The primary target of this compound is glycogen phosphorylase , specifically the muscle form. This enzyme plays a critical role in glycogenolysis, the process by which glycogen is broken down into glucose for energy production.
Mode of Action
The compound interacts with glycogen phosphorylase by binding to specific sites on the enzyme, leading to alterations in its activity. This interaction can modulate the glycogenolysis pathway, potentially influencing energy production and glucose regulation within biological systems.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor of glycogen phosphorylase, which may have implications for metabolic disorders such as diabetes.
- Therapeutic Potential : Due to its ability to modulate key metabolic pathways, it is being explored for therapeutic applications in conditions related to energy metabolism and glucose homeostasis.
Case Studies and Research Findings
A variety of studies have investigated the biological effects of this compound:
Environmental Influence on Activity
The efficacy and stability of this compound can be significantly influenced by environmental factors such as pH and temperature. These factors can affect the compound's ability to interact with its target and maintain its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
